molecular formula C26H26N2O5S B12176563 ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12176563
M. Wt: 478.6 g/mol
InChI Key: AGSDGQRFDGXDCR-ZHZULCJRSA-N
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Description

Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. Common synthetic routes may involve:

    Condensation Reactions: Combining benzaldehyde derivatives with thiazole or pyrimidine derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the thiazolopyrimidine ring system through intramolecular cyclization.

    Esterification: Introduction of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of substituents on the aromatic rings or the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Other thiazolopyrimidines with different substituents on the aromatic rings or the thiazole/pyrimidine core.

    Uniqueness: The specific combination of substituents in this compound may confer unique biological activities or chemical properties.

This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and research articles is recommended.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H26N2O5S/c1-6-33-25(30)21-16(3)27-26-28(22(21)17-12-10-15(2)11-13-17)24(29)20(34-26)14-18-8-7-9-19(31-4)23(18)32-5/h7-14,22H,6H2,1-5H3/b20-14-

InChI Key

AGSDGQRFDGXDCR-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C

Origin of Product

United States

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